molecular formula C30H48O3 B1251286 11-Deoxoglycyrrhetinic acid CAS No. 564-16-9

11-Deoxoglycyrrhetinic acid

Cat. No. B1251286
CAS RN: 564-16-9
M. Wt: 456.7 g/mol
InChI Key: JZFSMVXQUWRSIW-BTJIZOSBSA-N
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Description

11-Deoxoglycyrrhetinic acid is a chemical compound with the molecular formula C30H48O3 . It has an average mass of 456.700 Da and a monoisotopic mass of 456.360352 Da . It is also known by other names such as (3β)-3-Hydroxyolean-12-en-30-oic acid .


Synthesis Analysis

The synthesis of 11-Deoxoglycyrrhetinic acid involves the oxidation of 11-deoxoglycyrrhetic acid 3-oxo-derivatives and its 30-methyl ester by atmospheric oxygen in the presence of t-BuOK . This process results in the formation of new 2-hydroxy-1-en-3-ones .


Molecular Structure Analysis

The molecular structure of 11-Deoxoglycyrrhetinic acid contains a total of 85 bonds, including 37 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

In terms of chemical reactions, 11-Deoxoglycyrrhetinic acid has been shown to undergo oxidative transformations. For instance, 12-oxo derivatives of 11-desoxolycyrrhetic acid and its derivatives were produced by oxidative transformation using ozone .


Physical And Chemical Properties Analysis

11-Deoxoglycyrrhetinic acid has a molecular formula of C30H48O3, an average mass of 456.700 Da, and a monoisotopic mass of 456.360352 Da . It contains a total of 81 atoms, including 48 Hydrogen atoms, 30 Carbon atoms, and 3 Oxygen atoms .

Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase

11-Deoxoglycyrrhetinic acid, derived from glycyrrhetinic acid, has been studied for its potential in inhibiting 11β-hydroxysteroid dehydrogenase (11β-HSD) types 1 and 2. This inhibition is considered for therapeutic applications in chronic inflammatory diseases and certain cancer forms. Novel derivatives of glycyrrhetinic acid have shown selective inhibition of 11β-HSD2 in the lower nanomolar range, with up to 3600-fold selectivity over 11β-HSD1 (Gaware et al., 2011).

Anti-Inflammatory Effects

Preparation of sodium salts of glycyrrhetinic acid and 11-deoxyglycyrrhetinic acid has been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory responses in mice, with potential implications for human inflammatory conditions. The anti-inflammatory action might be related to inhibiting the synthesis of prostaglandin E2 and nitric oxide (Sun Xiao-fei, 2008).

Synthesis and Characterization

The preparation and structural characterization of 11-deoxy-glycyrrhetinic acid have been achieved through various chemical processes. These methods provide a foundation for further exploration of this compound's therapeutic applications (Zang Heng-chang, 2007).

Anticancer Potential

Studies have examined the potential of 11-deoxyglycyrrhetinic acid derivatives in cancer therapy. Specific modifications and syntheses of derivatives show promising anti-inflammatory and anticancer activities, suggesting potential applications in cancer treatment (T. Li-da & Wang Jianwu, 2006).

Antioxidant Properties

Chemical modifications of glycyrrhetinic acid have been performed to enhance its antioxidant properties. Derivatives of 11-deoxyglycyrrhetinic acid have shown significant antioxidant activities, suggesting potential use in combating oxidative stress-related diseases (Mao Xin-min, 2008).

Hepatocellular Carcinoma Targeting

Research on 11-deoxyglycyrrhetinic acid derivatives has also focused on hepatocellular carcinoma (HCC) targeting. The modifications of these derivatives show promise in selectively binding to HCC cells, indicating potential therapeutic applications for liver diseases and hepatoma therapy (Yuqi Sun et al., 2018).

Future Directions

The future directions for research on 11-Deoxoglycyrrhetinic acid could involve further exploration of its biosynthetic pathway and potential therapeutic applications. For instance, the design of new agents based on leading oleanane-, ursane-, and lupane-type plant triterpenoids for treating metabolic diseases such as diabetes is a modern and rapidly developing direction .

properties

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSMVXQUWRSIW-BTJIZOSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11-Deoxoglycyrrhetinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

11-Deoxoglycyrrhetinic acid

CAS RN

564-16-9
Record name 11-Deoxyglycyrrhetinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=564-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxoglycyrrhetinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330 °C
Record name 11-Deoxoglycyrrhetinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
Y Shimoyama, K Hirabayashi… - Journal of pharmacy …, 2003 - academic.oup.com
… ), whereas the effect of 11-deoxoglycyrrhetinic acid (IIc) on renal … weak inhibitor compared with 11-deoxoglycyrrhetinic acid (IIc) … Glycyrrhetinic acid, 11-deoxoglycyrrhetinic acid (IIc) and …
Number of citations: 32 academic.oup.com
J Wang, W Wen, X Hu, Y Zhu - Chinese Journal of Organic …, 2012 - sioc-journal.cn
Five 11-deoxoglycyrrhetinic acid 3-monodesmosides were synthesized and the bacteriostatic activities were studied. Before the glycosylation, benzoyl glycoyl trichloroacetimidates …
Number of citations: 2 sioc-journal.cn
EB Logashenko, OV Salomatina, AV Markov… - …, 2011 - Wiley Online Library
… The resulting methyl ester of 11-deoxoglycyrrhetinic acid acetate 4 was converted into 12-oxo derivative 5 by treating with hydrogen peroxide in acetic acid at 80 C. The formation of the …
C WANG, Y HAN, W LIU, X ZHANG… - Chinese Journal of …, 1996 - sioc-journal.cn
The synthesis of 11-deoxoglycyrrhetinic acid derivatives … The synthesis of 11-deoxoglycyrrhetinic acid derivatives … The synthesis of 11-deoxoglycyrrhetinic acid derivatives[J]. Chin. J. …
Number of citations: 2 sioc-journal.cn
H Seki, K Ohyama, S Sawai… - Proceedings of the …, 2008 - National Acad Sciences
… enzyme as described herein, broken arrows signify undefined steps, and Xs through arrows indicate that the CYP88D6 enzyme was not able to use 11-deoxoglycyrrhetinic acid (6) as a …
Number of citations: 421 www.pnas.org
H Rajaram, N Harshitha, SA Ram, SM Patra… - Journal of the Indian …, 2022 - Elsevier
… and 11-Deoxoglycyrrhetinic Acid. For tinosporide, the drug chosen was Salvinorin A and for 11- deoxoglycyrrhetinic acid … 11-deoxoglycyrrhetinic acid is a triterpenoid saponin glycoside. …
Number of citations: 2 www.sciencedirect.com
H Seki, S Sawai, K Ohyama, M Mizutani… - The Plant …, 2011 - academic.oup.com
… catalyzed monohydroxylation of β-amyrin (1) to 30-hydroxy-β-amyrin (3) (Figure 8B), CYP72A63 was also able to catalyze further oxidation steps to produce 11-deoxoglycyrrhetinic acid …
Number of citations: 318 academic.oup.com
P Shen, J Zhang, Y Zhu, W Wang, B Yu… - Bioorganic & Medicinal …, 2020 - Elsevier
… Incubation of 11-deoxoglycyrrhetinic acid (5, 200 mg) with B. megaterium obtained one new hydroxylated product 12. Its structure was elucidated as 3β,7β,27-trihydroxy-olean-12-ene-…
Number of citations: 5 www.sciencedirect.com
NNQ Vo, Y Nomura, T Muranaka… - Journal of natural …, 2019 - ACS Publications
… acid group at C-30 led to an increase in activity, whereas the presence of a C-11 carbonyl group alone, as in 11-oxo-β-amyrin (4), or its absence, as in 11-deoxoglycyrrhetinic acid (8), …
Number of citations: 16 pubs.acs.org
MZ Fanani, EO Fukushima, S Sawai, J Tang… - Frontiers in Plant …, 2019 - frontiersin.org
… CYP72A63 showed oxidation activity against β-amyrin at the C-30 position producing 30-hyroxy-β-amyrin and 11-deoxoglycyrrhetinic acid. The in vivo enzymatic assay clearly showed …
Number of citations: 14 www.frontiersin.org

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